molecular formula C6H13NOS B13277448 2-(3-Aminothiolan-3-yl)ethan-1-ol

2-(3-Aminothiolan-3-yl)ethan-1-ol

Cat. No.: B13277448
M. Wt: 147.24 g/mol
InChI Key: FIWFYMUHIOCROF-UHFFFAOYSA-N
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Description

2-(3-Aminothiolan-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NOS It is characterized by the presence of an amino group, a thiolane ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminothiolan-3-yl)ethan-1-ol typically involves the reaction of thiolane derivatives with aminoethanol under controlled conditions. One common method involves the use of thiolane-3-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminothiolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(3-Aminothiolan-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminothiolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring and ethanol moiety contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminothian-3-yl)ethan-1-ol
  • 2-(3-Aminooxolan-3-yl)ethan-1-ol
  • 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

Uniqueness

2-(3-Aminothiolan-3-yl)ethan-1-ol is unique due to its specific combination of functional groups and ring structure This gives it distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

2-(3-aminothiolan-3-yl)ethanol

InChI

InChI=1S/C6H13NOS/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2

InChI Key

FIWFYMUHIOCROF-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(CCO)N

Origin of Product

United States

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